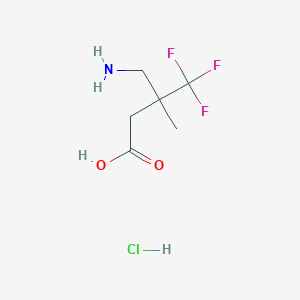

3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride" is a fluorinated amino acid derivative. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related 3-alkyl-4-aminobutanoic acids has been achieved through Michael addition followed by catalytic hydrogenation and acid hydrolysis, suggesting a possible synthetic route for the target compound . Additionally, asymmetric synthesis methods have been developed for similar trifluorinated amino acids, indicating that enantioselective synthesis is feasible for such compounds . These methods involve biomimetic transamination and DBU-catalyzed asymmetric 1,3-proton shift transfer reactions, which could potentially be adapted for the synthesis of "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride."

Molecular Structure Analysis

X-ray crystallography has been used to determine the stereochemistry of related amino acids . This technique could be employed to elucidate the molecular structure of the target compound, ensuring the correct stereochemical configuration is obtained, which is crucial for its potential biological activity.

Chemical Reactions Analysis

The reactivity of amino and carboxy terminal groups in similar amino acid derivatives has been exploited to create various derivatives, such as tetrazole-containing compounds . This suggests that the amino and carboxylic acid groups in "3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid; hydrochloride" could also undergo a range of chemical reactions to form new derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the presence of fluorine atoms is likely to influence the lipophilicity and metabolic stability of the molecule . The hydrochloride salt form suggests that the compound would be a solid at room temperature and could have improved water solubility, which is beneficial for biological applications .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be explored.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

3-(aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-5(3-10,2-4(11)12)6(7,8)9;/h2-3,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWHRAYZLLYXIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2544235.png)

![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)

![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2544250.png)

![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)

![2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2544255.png)